molecular formula C17H26O2 B14093553 Ethyl 3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate

Ethyl 3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate

Cat. No.: B14093553
M. Wt: 262.4 g/mol
InChI Key: DNGMNNGDXRUXFV-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate is an organic compound with a complex structure that includes a cyclohexene ring and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate typically involves the reaction of ethyl acetoacetate with 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an aldol condensation to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Ethyl 3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)pentanoate
  • Ethyl 3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)hexanoate
  • Ethyl 3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)heptanoate

Uniqueness

Ethyl 3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate is unique due to its conjugated diene system and the presence of a cyclohexene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-6-19-16(18)12-13(2)9-10-15-14(3)8-7-11-17(15,4)5/h9-10,12H,6-8,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGMNNGDXRUXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC1=C(CCCC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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